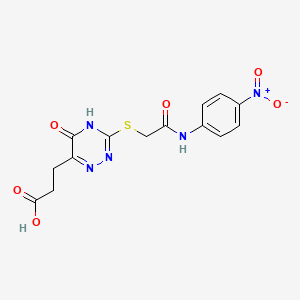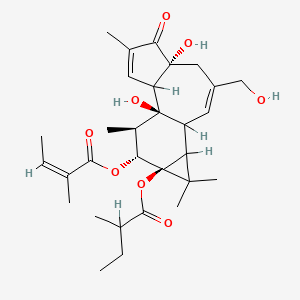![molecular formula C24H21FN4O3S2 B2735061 N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide CAS No. 1050199-31-9](/img/structure/B2735061.png)
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide is a complex organic compound that features a benzothiazole ring, a fluorobenzenesulfonyl group, and a pyrrolidine carboxamide moiety
Applications De Recherche Scientifique
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an inhibitor of specific enzymes, such as kinases or proteases.
Receptor Modulation: Interaction with biological receptors to modulate their activity.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Diagnostics: Use in imaging or diagnostic assays.
Industry
Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-1-(4-fluorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorobenzenesulfonyl Group: Using sulfonyl chloride derivatives in the presence of a base.
Pyrrolidine Carboxamide Formation: Coupling reactions involving pyrrolidine derivatives and carboxylic acid or its activated forms.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Mécanisme D'action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to Enzymes: Inhibiting enzyme activity by occupying the active site.
Receptor Interaction: Modulating receptor activity by binding to the receptor site.
Pathway Modulation: Affecting signaling pathways by interacting with key proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-1-(4-chlorobenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
- N-(1,3-benzothiazol-2-yl)-1-(4-methylbenzenesulfonyl)-N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide
Uniqueness
- Fluorine Substitution : The presence of a fluorine atom can significantly alter the compound’s reactivity and biological activity.
- Benzothiazole Ring : Provides unique electronic properties and potential for diverse chemical reactions.
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)sulfonyl-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3S2/c25-18-9-11-19(12-10-18)34(31,32)29-14-4-7-21(29)23(30)28(16-17-5-3-13-26-15-17)24-27-20-6-1-2-8-22(20)33-24/h1-3,5-6,8-13,15,21H,4,7,14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQCBVJGXPDXLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)N(CC3=CN=CC=C3)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoic acid](/img/structure/B2734984.png)
![2-[5-(4-chlorophenyl)-4,6-dioxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2734985.png)
![Propionitrile, 3-[N'-(2-oxo-1,2-dihydroindol-3-ylidene)hydrazino]-](/img/structure/B2734986.png)
![[1-(2-fluorobenzyl)-2-methyl-1H-indol-3-yl]methanol](/img/structure/B2734988.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2734989.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2734990.png)

![N-[2-(2,6-Dimethyl-4-propan-2-ylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2734995.png)
![3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2734997.png)
![({5-[3-(Morpholin-4-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2735000.png)

